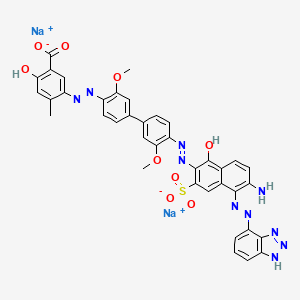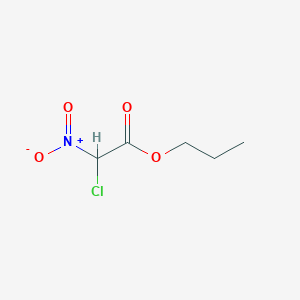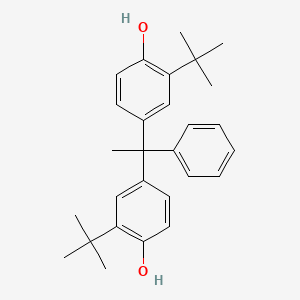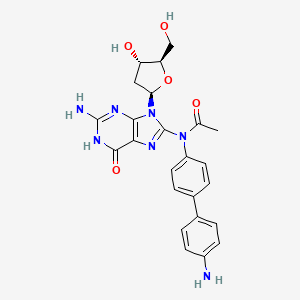
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides This compound is characterized by the presence of an iodophenyl group attached to a hydrazonoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-iodoaniline with ethyl oxalyl chloride to form the corresponding hydrazone intermediate. This intermediate is then treated with thionyl chloride to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like thionyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydrazonoyl moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The iodophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in the presence of solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include substituted hydrazonoyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions.
Coupling Reactions: Biaryl compounds are the major products.
Applications De Recherche Scientifique
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic attack. These interactions can modulate the activity of biological targets and pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl bromide
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl fluoride
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl iodide
Uniqueness
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the iodophenyl group and the hydrazonoyl chloride moiety. This combination allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
83323-15-3 |
|---|---|
Formule moléculaire |
C9H8ClIN2O |
Poids moléculaire |
322.53 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8ClIN2O/c1-6(14)9(10)13-12-8-4-2-7(11)3-5-8/h2-5,12H,1H3 |
Clé InChI |
XIXYGBBMNJVAMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NNC1=CC=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)






![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)


![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
